N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide
Description
N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro and methoxy group, and a pentanamide chain
Properties
IUPAC Name |
N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-22-8-4-3-5-16(21)18-15-10-13(19-20-15)12-9-11(17)6-7-14(12)23-2/h6-7,9-10H,3-5,8H2,1-2H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSYLVXABRZPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=O)NC1=NNC(=C1)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 5-chloro-2-methoxyacetophenone can be used as the starting material.
Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the pyrazole derivative with 5-methoxypentanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-5-methoxypentanamide: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
- Unique Structural Features : The presence of both chloro and methoxy groups on the phenyl ring, combined with the pyrazole and pentanamide moieties, gives it distinct chemical properties.
- Distinct Reactivity : Its specific substitution pattern influences its reactivity and interaction with biological targets, making it a unique candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
